molecular formula C23H19ClN2S B2782958 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1206992-41-7

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2782958
CAS No.: 1206992-41-7
M. Wt: 390.93
InChI Key: NDCQXYCHRJNBEO-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzylthio group, a 3-chlorophenyl group, and a p-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (such as benzaldehyde), and ammonia or an amine.

    Introduction of Substituents: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol (such as benzyl mercaptan) reacts with a suitable leaving group on the imidazole ring.

    Chlorination and Tolylation: The 3-chlorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene and toluene derivatives, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. It may also serve as a ligand in the study of receptor binding and signal transduction pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These may include antimicrobial, antifungal, or anticancer properties, depending on the specific modifications made to the imidazole ring and its substituents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the aromatic rings can participate in π-π interactions or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-1-phenyl-1H-imidazole: Lacks the chlorophenyl and tolyl groups, which may result in different reactivity and biological activity.

    1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of a benzylthio group, potentially altering its chemical properties.

    2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole: Positional isomer with the chlorine atom in a different position, which can affect its reactivity and interactions.

Uniqueness

The unique combination of the benzylthio, 3-chlorophenyl, and p-tolyl groups in 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole provides distinct chemical properties that can be exploited in various applications. Its structure allows for specific interactions with biological targets and offers versatility in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c1-17-10-12-19(13-11-17)22-15-25-23(27-16-18-6-3-2-4-7-18)26(22)21-9-5-8-20(24)14-21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCQXYCHRJNBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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